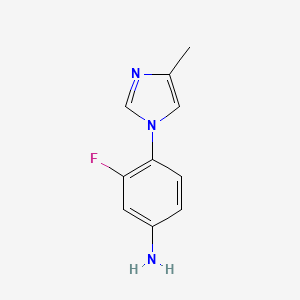

3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine

Overview

Description

3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is an important intermediate useful in the preparation of nilotinib .

Synthesis Analysis

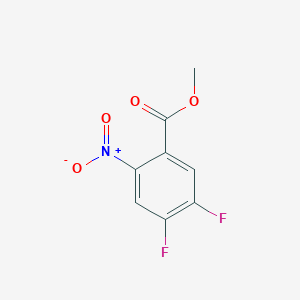

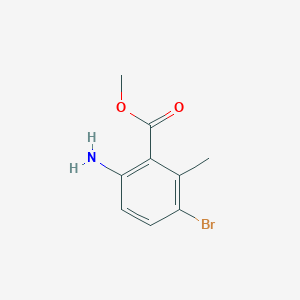

The synthesis of this compound involves several steps. An improved process for its preparation has been described in a patent . The process involves the use of toxic and a potential explosive azide such as diphenylphosphoryl azide for conversion of one compound to another .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom, a methyl group, and an imidazole ring attached to a benzene ring . The InChI code for this compound is 1S/C11H9FN2O/c1-8-5-14 (7-13-8)11-3-2-9 (6-15)4-10 (11)12/h2-7H,1H3 .Chemical Reactions Analysis

The trifluoromethyl group in this compound, with strong electron withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling blue shift in the photoluminescent emission .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.35, a boiling point of 379.805 °C at 760 mmHg, and a flashing point of 183.5 °C .Scientific Research Applications

Anti-Inflammatory Applications

A study by Nandha et al. (2018) synthesized a series of substituted fluorobenzimidazoles, including structures related to 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine, as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase. These compounds exhibited potent anti-inflammatory activity and were effective in vivo using the carrageenan-induced rat paw edema assay, suggesting their potential as therapeutic agents for inflammation-related diseases (Nandha, Ramareddy, & Kuntal, 2018).

OLED Applications

Liu et al. (2016) designed and synthesized a bipolar fluorophore based on an electron-withdrawing phenanthro[9,10-d]imidazole chromophore and an electron-donating triphenylamine group. This compound demonstrated impressive performance as the emitting layer in OLEDs, achieving high external quantum efficiency with low efficiency roll-off at high brightness. This study highlights the potential of imidazole derivatives in the development of high-performance OLEDs (Liu et al., 2016).

Luminescent Solar Concentrators

Bellina et al. (2016) reported on the synthesis of new fluorophores based on push-pull imidazole-benzothiazole structures, which were used in the development of colorless luminescent solar concentrators. These compounds showed significant light transmittance in the visible region and brilliant green emission, demonstrating their potential in solar energy applications (Bellina et al., 2016).

Fluorescent Probes

Emandi et al. (2018) developed imidazole-based chemosensors for the reversible detection of cyanide and mercury ions. These sensors demonstrated high sensitivity and selectivity towards CN- ions and Hg2+ ions, indicating their utility in environmental monitoring and safety applications (Emandi, Flanagan, & Senge, 2018).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-fluoro-4-(4-methylimidazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-7-5-14(6-13-7)10-3-2-8(12)4-9(10)11/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDKNXYCYIYBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619259 | |

| Record name | 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252340-70-8 | |

| Record name | 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

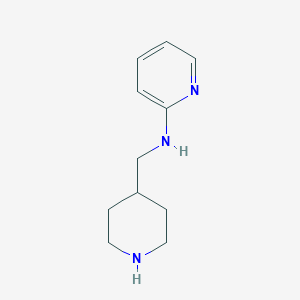

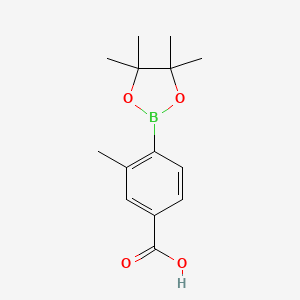

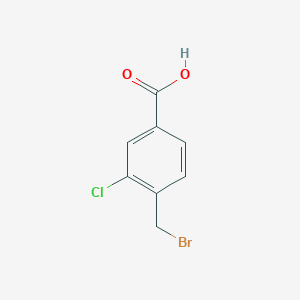

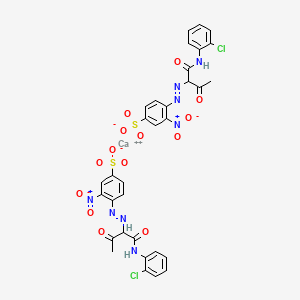

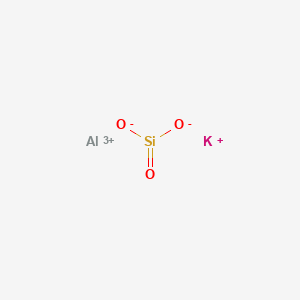

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

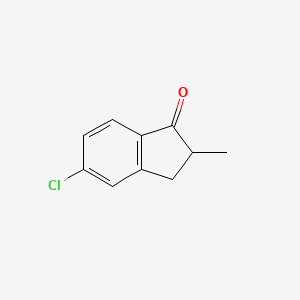

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyridin-2-one hexafluorophosphate](/img/structure/B1591976.png)

![2-Chloro-5,7-difluorobenzo[D]thiazole](/img/structure/B1591989.png)

![2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1591991.png)